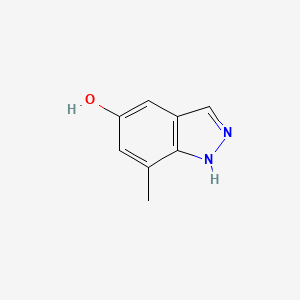

7-Methyl-1H-indazol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methyl-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-7(11)3-6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBZFNRZRZEZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629065 | |

| Record name | 7-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478841-61-1 | |

| Record name | 7-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methyl-1H-indazol-5-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a detailed overview of the basic properties of 7-Methyl-1H-indazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and established principles of chemical science to offer a predictive yet comprehensive profile.

Core Properties

This compound belongs to the indazole class of compounds, which are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. The indazole scaffold is a "privileged structure" in drug discovery, known for its diverse biological activities.[1]

Chemical Structure and Basic Information

-

IUPAC Name: this compound

-

CAS Number: 478841-61-1

-

Molecular Formula: C₈H₈N₂O

-

Molecular Weight: 148.16 g/mol

Physicochemical Properties (Predicted and Inferred)

A summary of the predicted and inferred physicochemical properties of this compound is presented in Table 1. These values are based on the known properties of 1H-Indazol-5-ol and other related indazole derivatives.

| Property | Value | Source/Basis |

| Melting Point | 185-195 °C | Inferred from 1H-Indazol-5-ol (189-191 °C)[2] |

| Boiling Point | > 300 °C | Predicted |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | Inferred from related indazoles[3] |

| pKa (acidic) | ~9-10 (hydroxyl proton) | Predicted based on phenol |

| pKa (basic) | ~1-2 (pyrazole nitrogen) | Inferred from indazole (pKa=1.31)[4] |

Spectroscopic Profile (Predicted)

The predicted spectroscopic data for this compound is based on the analysis of structurally similar compounds.[5][6]

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for this compound in DMSO-d₆ are summarized in Table 2.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (indazole) |

| ~9.5 | s | 1H | O-H (hydroxyl) |

| ~7.8 | s | 1H | H-3 |

| ~7.0 | s | 1H | H-4 |

| ~6.8 | s | 1H | H-6 |

| ~2.4 | s | 3H | CH₃ |

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are presented in Table 3.

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-5 |

| ~140 | C-7a |

| ~135 | C-3 |

| ~125 | C-7 |

| ~120 | C-3a |

| ~115 | C-6 |

| ~110 | C-4 |

| ~15 | CH₃ |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for this compound are listed in Table 4.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H stretch (hydroxyl) |

| 3200-3000 | N-H stretch (indazole) |

| 3000-2850 | C-H stretch (methyl) |

| 1620-1580 | C=C stretch (aromatic) |

| 1500-1450 | C=N stretch (pyrazole) |

| 1260-1180 | C-O stretch (hydroxyl) |

Mass Spectrometry

For this compound, the expected molecular ion peak [M]⁺ in mass spectrometry would be at an m/z of approximately 148.16.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route starting from 2,6-dimethylaniline is outlined below. This multi-step synthesis involves nitration, cyclization to form the indazole ring, and subsequent functional group interconversion.

Caption: Proposed synthesis of this compound.

General Experimental Protocols

The following are generalized experimental protocols for key steps in the proposed synthesis, adapted from literature procedures for similar transformations.

Protocol 1: Nitration of 2,6-Dimethylaniline

-

Reaction Setup: In a round-bottom flask cooled to 0 °C, add 2,6-dimethylaniline to concentrated sulfuric acid dropwise with stirring.

-

Nitration: Slowly add a mixture of nitric acid and sulfuric acid to the solution while maintaining the temperature below 10 °C.

-

Work-up: After the reaction is complete (monitored by TLC), pour the mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: Formation of the Indazole Ring

-

Diazotization: Dissolve the substituted aniline (e.g., 4-Nitro-2,6-dimethylaniline) in an acidic solution (e.g., HCl) and cool to 0-5 °C.

-

Cyclization: Add a solution of sodium nitrite in water dropwise. The reaction mixture is then typically stirred at room temperature or gently heated to promote cyclization.

-

Isolation: The indazole product often precipitates from the reaction mixture and can be collected by filtration.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 3: Reduction of the Nitro Group

-

Reaction: To a solution of the nitro-indazole in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride in concentrated HCl, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

-

Work-up: After the reaction is complete, if using SnCl₂, the mixture is typically basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off.

-

Purification: The crude amine can be purified by column chromatography.

Protocol 4: Conversion of the Amine to a Hydroxyl Group

-

Diazotization: Dissolve the amino-indazole in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Hydrolysis: Heat the solution containing the diazonium salt. The diazonium group is replaced by a hydroxyl group with the evolution of nitrogen gas.

-

Extraction: Cool the reaction mixture and extract the product with an organic solvent.

-

Purification: Purify the final product by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, the indazole scaffold is present in numerous biologically active compounds.

General Biological Activities of Indazoles

Indazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory[9]

-

Anticancer[1]

-

Antimicrobial

-

Kinase inhibition[4]

-

Cannabinoid receptor agonism (for some derivatives)[10]

The biological activity of a specific indazole derivative is highly dependent on the nature and position of its substituents.

Potential Signaling Pathway Interactions

Given the activities of other indazole-containing molecules, this compound could potentially interact with various signaling pathways. A generalized workflow for investigating such interactions is presented below.

Caption: Workflow for identifying biological activity.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. The following precautions are based on the known hazards of similar heterocyclic compounds.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry, owing to the established biological significance of the indazole scaffold. This technical guide provides a foundational understanding of its predicted properties and a framework for its synthesis and biological evaluation. Further experimental validation is necessary to confirm the data presented herein.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15579-15-4 1H-Indazol-5-ol AKSci J90567 [aksci.com]

- 3. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. 1H-Indazol-5-ol, 7-methyl- (9CI)(478841-61-1) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

7-Methyl-1H-indazol-5-ol chemical structure and synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 7-Methyl-1H-indazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a substituted indazole with a methyl group at the 7-position and a hydroxyl group at the 5-position of the indazole core. The presence of these functional groups influences the molecule's physicochemical properties, including its solubility, lipophilicity, and potential for hydrogen bonding, which are critical determinants of its biological activity.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 478841-61-1[1][2] |

| Molecular Formula | C₈H₈N₂O[1] |

| Molecular Weight | 148.16 g/mol [1] |

| SMILES | Cc1cccc2c1[nH]nc2O |

| InChI | InChI=1S/C8H8N2O/c1-5-3-6(11)2-4-7(5)9-10-8(4)12/h2-4,11-12H,1H3,(H,9,10) |

Note: The SMILES and InChI strings are predicted based on the known structure.

Synthesis of this compound

One potential synthetic route, adapted from general indazole synthesis methodologies, is outlined below. This proposed pathway is illustrative and would require optimization of reaction conditions.

Proposed Synthetic Pathway

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Amino-4-methylphenol

-

Dissolve 2-amino-4-methylphenol in a suitable acidic medium (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

To the cold diazonium salt solution, add a reducing agent such as tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid.

-

Control the addition rate to manage the exothermic reaction.

-

Allow the reaction to proceed until the diazonium salt is fully reduced to the corresponding hydrazine.

Step 3: Cyclization to form the Indazole Ring

-

Heat the reaction mixture containing the hydrazine intermediate. The temperature and reaction time will need to be optimized to facilitate the intramolecular cyclization.

-

The cyclization will lead to the formation of the this compound.

Step 4: Purification

-

After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data for a Related Synthesis: 7-Methyl-1H-indazole-3-carboxamide

To provide context for potential reaction conditions and yields, the following data is from the synthesis of the related compound, 7-Methyl-1H-indazole-3-carboxamide, from 7-methyl-indole.[3]

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| Nitrosation | 7-methyl-indole | Sodium nitrite, 2N HCl | DMF/Water | 0 °C to RT | 12 h | - |

| Oxidation | 7-Methyl-1H-indazole-3-carbaldehyde | Sodium chlorite, Sodium dihydrogen phosphate, 2-methyl-2-butene | t-Butanol/Water | Room Temperature | - | - |

| Amidation | 7-Methyl-1H-indazole-3-carboxylic acid | HATU, DIPEA, Ammonium chloride | DMF | Room Temperature | - | - |

Note: Specific yields for each step in the synthesis of 7-Methyl-1H-indazole-3-carboxamide were not provided in the source document.

Potential Biological Significance and Signaling Pathways

While there is a lack of specific biological data for this compound in the scientific literature, the indazole scaffold is a well-established pharmacophore in numerous biologically active compounds.[4] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[4]

Many indazole-containing drugs function as kinase inhibitors. Given this prevalence, it is plausible that this compound could interact with various signaling pathways regulated by kinases.

Hypothetical Signaling Pathway Involvement

Figure 2. Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a kinase, such as RAF, within the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various cancers, making it a common target for therapeutic intervention.

Experimental Workflow for Biological Evaluation

The biological activity of this compound can be assessed through a series of in vitro and in vivo experiments.

Figure 3. General experimental workflow for the biological evaluation of this compound.

-

Synthesis and Purification: The compound is first synthesized and purified to a high degree to ensure the reliability of biological data.

-

In Vitro Kinase Assays: The compound is screened against a panel of kinases to identify potential targets.

-

Cell-Based Assays: The effect of the compound on the proliferation of various cancer cell lines is determined.

-

Western Blot Analysis: If the compound shows anti-proliferative activity, Western blotting can be used to confirm its effect on the phosphorylation status of key proteins in a targeted signaling pathway.

-

In Vivo Models: Promising compounds can be advanced to in vivo studies, such as xenograft models in mice, to evaluate their anti-tumor efficacy.

-

Data Analysis and Optimization: The results from these studies will guide the further optimization of the compound's structure to improve its potency and selectivity.

Conclusion

This compound represents a molecule of interest for further investigation in the field of drug discovery. While specific biological data and a detailed synthesis protocol are yet to be widely published, its structural similarity to known bioactive indazoles suggests potential for therapeutic applications. The synthetic strategies and experimental workflows outlined in this guide provide a framework for the future exploration of this compound and its derivatives. Researchers are encouraged to pursue the synthesis and biological evaluation of this compound to unlock its full therapeutic potential.

References

Unraveling the Therapeutic Potential of 7-Methyl-1H-indazol-5-ol: A Technical Guide to its Putative Mechanisms of Action

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for 7-Methyl-1H-indazol-5-ol is not extensively available in current scientific literature. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of its potential mechanisms by examining the well-documented activities of structurally related indazole derivatives. The information presented herein is based on inference and extrapolation from these related compounds and should be considered a framework for future investigation.

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific molecular targets of this compound remain to be definitively identified, the presence of the 7-methyl-1H-indazol-5-yl moiety in a potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonist provides a strong rationale for investigating this pathway. Furthermore, the broader class of indazole derivatives has been shown to exhibit inhibitory activity against various protein kinases and to modulate cannabinoid receptors. This guide will explore these potential mechanisms of action, providing a comprehensive overview of the relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols to facilitate further research into the therapeutic promise of this compound.

Potential Mechanisms of Action

Antagonism of the Calcitonin Gene-Related Peptide (CGRP) Receptor

The most direct evidence for a potential mechanism of action for a 7-Methyl-1H-indazol-5-yl containing molecule is its incorporation into BMS-742413, a potent antagonist of the CGRP receptor developed for the treatment of migraine.[1] CGRP is a neuropeptide that plays a crucial role in pain signaling and neurogenic inflammation, particularly in the pathophysiology of migraine.[2]

Signaling Pathway: The CGRP receptor is a G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[3][4] Upon binding of CGRP, the receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[5] This signaling cascade ultimately results in vasodilation and transmission of pain signals.[6][7] CGRP receptor antagonists block the binding of CGRP, thereby inhibiting this downstream signaling.[8]

Visualization of the CGRP Signaling Pathway:

Inhibition of Protein Kinases

The indazole scaffold is a common feature in a multitude of protein kinase inhibitors.[9][10][11] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins, thereby regulating processes such as cell growth, proliferation, and differentiation.[12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[9]

Signaling Pathway (Receptor Tyrosine Kinase Example): Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that are activated by the binding of growth factors.[13][14] This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[13][14] These phosphorylated tyrosines serve as docking sites for adaptor proteins and signaling enzymes, initiating downstream cascades such as the Ras-MAPK and PI3K-Akt pathways, which ultimately regulate gene expression and cellular responses.[13][15] Indazole-based inhibitors can compete with ATP for the kinase domain's binding site, preventing autophosphorylation and blocking downstream signaling.[9]

Visualization of a Generic RTK Signaling Pathway:

Modulation of Cannabinoid Receptors

Several indazole derivatives have been identified as potent agonists or inverse agonists of the cannabinoid receptors CB1 and CB2.[16][17][18][19] These receptors are part of the endocannabinoid system and are involved in regulating a wide range of physiological processes, including pain, mood, appetite, and immune function. The CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is predominantly found on immune cells.[20]

Quantitative Data for Representative Indazole Derivatives

The following table summarizes publicly available quantitative data for indazole-containing compounds that target the pathways discussed above. This data can serve as a benchmark for evaluating the potential potency of this compound.

| Compound Class | Target | Representative Compound(s) | Assay | Potency (IC50/EC50/Ki) | Reference |

| CGRP Receptor Antagonist | CGRP Receptor | BMS-742413 | Receptor Binding | 0.4 - 0.5 nM (Ki) | |

| Kinase Inhibitor | Tyrosine Kinases (e.g., FGFR, EGFR) | Various Indazole Derivatives | Enzymatic Assay | nM to µM range | [21] |

| Cannabinoid Receptor Agonist | CB1/CB2 Receptors | AB-FUBINACA, AB-PINACA | Membrane Potential Assay | 0.24 - 21 nM (EC50 for CB1), 0.88 - 15 nM (EC50 for CB2) | [16] |

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for key in vitro assays are provided below.

CGRP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CGRP receptor.[22][23]

Materials:

-

Cell membranes prepared from cells expressing the human CGRP receptor (CLR/RAMP1).

-

[125I]-CGRP (radioligand).

-

Binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA).

-

Test compound (this compound) at various concentrations.

-

Unlabeled CGRP (for determining non-specific binding).

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add binding buffer, a fixed concentration of [125I]-CGRP, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CGRP.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.[24][25][26][27][28]

Materials:

-

Purified recombinant kinase.

-

Kinase-specific substrate (peptide or protein).

-

ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Test compound (this compound) at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplates.

-

Luminometer.

Procedure:

-

In a 384-well plate, add the kinase and the test compound at various concentrations in the kinase reaction buffer.

-

Incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The amount of ADP produced is proportional to the kinase activity.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.

Visualization of a General Experimental Workflow for Inhibitor Screening:

Conclusion and Future Directions

While the precise mechanism of action of this compound is yet to be elucidated, the available evidence strongly suggests that it warrants investigation as a modulator of several key therapeutic targets. The structural similarity to a known CGRP receptor antagonist provides a compelling starting point for research, particularly in the context of pain and migraine. Additionally, the well-established role of the indazole scaffold in kinase inhibition opens up avenues for exploring its potential in oncology and other diseases driven by aberrant kinase signaling. The protocols and data presented in this guide offer a robust framework for initiating these critical studies. Future research should focus on performing the described in vitro assays to determine the binding affinity and inhibitory potency of this compound against the CGRP receptor and a panel of protein kinases. Subsequent cell-based assays and in vivo studies will be crucial to validate these findings and to fully understand the therapeutic potential of this promising compound.

References

- 1. Calcitonin gene-related peptide receptor antagonists for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceofmigraine.com [scienceofmigraine.com]

- 5. Frontiers | The Role of Calcitonin Gene Related Peptide (CGRP) in Neurogenic Vasodilation and Its Cardioprotective Effects [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Illustration of pain signaling pathway elicited by CGRP [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]

- 8. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 13. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 14. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 23. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. protocols.io [protocols.io]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. caymanchem.com [caymanchem.com]

The Biological Significance of 7-Methyl-1H-indazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, serves as a core component in numerous pharmacologically active compounds.[3] While direct biological activity data for 7-Methyl-1H-indazol-5-ol is not extensively documented, its critical role as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib, underscores the significance of its structural motif.[4][5][6][7][8] This guide explores the biological activities associated with the indazole core, with a detailed focus on Pazopanib, to illuminate the therapeutic potential inherent to the this compound structure.

Broad Spectrum Biological Activities of Indazole Derivatives

The indazole nucleus is a versatile scaffold that has been incorporated into molecules demonstrating a wide array of pharmacological effects. These activities span multiple therapeutic areas, establishing indazole-containing compounds as valuable leads in drug discovery.

-

Anticancer Activity: A primary application of indazole derivatives is in oncology.[9] Many compounds have been developed as kinase inhibitors, which are crucial for controlling cell signaling pathways involved in cancer progression.[10] Pazopanib, for instance, is an FDA-approved anticancer agent for renal cell carcinoma and soft tissue sarcoma.[11][12]

-

Anti-inflammatory Properties: Several indazole derivatives have shown potent anti-inflammatory effects.[13][14] Studies have demonstrated that these compounds can inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[13][15]

-

Antimicrobial Effects: The indazole scaffold has been explored for its potential in combating microbial infections. Various derivatives have exhibited activity against a range of bacterial and fungal strains, including drug-resistant variants.[16][17][18][19][20] Some have shown promise as inhibitors of bacterial DNA gyrase, a validated antibacterial target.[21]

Pazopanib: A Case Study in Indazole-Based Kinase Inhibition

The clinical success of Pazopanib provides a compelling example of the therapeutic potential of the indazole scaffold. As this compound is a key building block in its synthesis, the biological activity of Pazopanib offers significant insights into the contribution of this core structure.

Mechanism of Action

Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets key receptors involved in angiogenesis, the process of new blood vessel formation that is critical for tumor growth.[11][12][22] Its main targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) [23]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and -β) [23]

-

Stem Cell Factor Receptor (c-Kit) [23]

By inhibiting these receptors, Pazopanib blocks downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[10][24]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 6. rroij.com [rroij.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. cancerresearchuk.org [cancerresearchuk.org]

- 11. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 12. Pazopanib - Wikipedia [en.wikipedia.org]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 21. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pazopanib | Cell Signaling Technology [cellsignal.com]

- 24. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

The Indazole Core: A Technical Guide to the Structure-Activity Relationship of 7-Methyl-1H-indazol-5-ol and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its inherent versatility for substitution allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors of various enzymes, particularly protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Methyl-1H-indazol-5-ol and related indazole analogs, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate rational drug design.

Core Structure-Activity Insights of the Indazole Scaffold

The biological activity of indazole derivatives is highly contingent on the nature and placement of substituents on the bicyclic ring system.[1] Systematic SAR studies have revealed that modifications at the N1, C3, C5, and C7 positions can profoundly influence potency, selectivity, and pharmacokinetic properties.

The 7-methyl group, as seen in the titular compound, is anticipated to impact the molecule's lipophilicity and metabolic stability, which can indirectly affect its overall bioactivity and how it is processed in the body.[2] The 5-hydroxyl group provides a crucial hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site of a target protein.

Quantitative SAR Data for Indazole Analogs

To understand the impact of various substitutions on the indazole core, the following tables summarize the inhibitory activities of several series of indazole analogs against different kinase targets.

Table 1: Inhibitory Activity of 1H-Indazole-3-carboxamide Analogs against p21-activated kinase 1 (PAK1) [2][3]

| Compound ID | R Group (at N of carboxamide) | PAK1 IC50 (nM) |

| Analog 1 | (2,4-dichlorophenyl) | 52 |

| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |

| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |

| Analog 4 | (4-phenoxyphenyl) | 9.8 |

This data highlights that bulky, hydrophobic groups at the para-position of the phenyl ring of the carboxamide moiety can significantly enhance inhibitory activity against PAK1.[2]

Table 2: Inhibitory Activity of 1H-Indazol-3-amine Derivatives against Bcr-Abl [4]

| Compound ID | Key Substituents | Bcr-AblWT IC50 (µM) | Bcr-AblT315I IC50 (µM) | K562 Cells IC50 (µM) |

| Compound 89 | - | 0.014 | 0.45 | 6.50 |

| Compound 90 | - | - | - | - |

| Imatinib (control) | - | - | - | - |

Compound 89 demonstrates potent inhibition of both wild-type and mutant Bcr-Abl, indicating its potential for overcoming drug resistance.[4]

Table 3: Inhibitory Activity of 1H-Indazol-3-amine Derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1) [4]

| Compound ID | Key Substituents | FGFR1 IC50 (nM) |

| Compound 98 | 6-(3-methoxyphenyl) | 15.0 |

The presence of a 3-methoxyphenyl group at the 6-position of the indazole ring contributes to potent FGFR1 inhibition.[4]

Key Signaling Pathway: Kinase Inhibition

Indazole derivatives frequently exert their therapeutic effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Caption: Generalized kinase inhibition pathway by an indazole analog.

Experimental Protocols

General Synthesis of 1H-Indazole Derivatives

The synthesis of substituted 1H-indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of o-haloaryl N-sulfonylhydrazones.[4]

Caption: A representative workflow for the synthesis of 1H-indazole derivatives.

Detailed Protocol for the Synthesis of 6-Bromo-3-iodo-1H-indazole: [5]

-

To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).

-

Add a solution of I2 (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

-

Stir the reaction at room temperature for 3 hours.

-

Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, which will cause a white solid to precipitate.

-

Filter and dry the solid to yield 6-bromo-3-iodo-1H-indazole.[5]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using a variety of commercially available assay kits or in-house developed methods. A general protocol is outlined below.

-

Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a suitable substrate (e.g., a generic peptide substrate) are diluted in kinase buffer.

-

Compound Preparation: The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a 96- or 384-well plate.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Proliferation Assay (MTT Assay)[6]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the indazole analogs. A vehicle control (e.g., DMSO) is included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

Logical Relationships in SAR

The development of potent and selective indazole-based inhibitors is a multifactorial process that involves optimizing various molecular properties.

Caption: Logical flow of SAR studies for drug candidate optimization.

This technical guide provides a foundational understanding of the structure-activity relationships governing the biological activity of this compound and its analogs. The presented data and methodologies serve as a valuable resource for the rational design and development of novel indazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 7-Methyl-1H-indazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-indazol-5-ol is a small molecule belonging to the indazole class of heterocyclic compounds. While specific preclinical and clinical data for this particular compound are limited in publicly accessible literature, a key potential therapeutic target has been identified as Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, focusing on its role as a Rho kinase inhibitor. The guide outlines the Rho kinase signaling pathway, potential therapeutic indications, a detailed experimental protocol for assessing its inhibitory activity, and a method for its chemical synthesis.

Core Therapeutic Target: Rho Kinase (ROCK)

The primary therapeutic potential of this compound lies in its predicted activity as an inhibitor of Rho kinase (ROCK). This assertion is based on patent literature that identifies indazole derivatives, including this compound, as having ROCK inhibitory properties. Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is integral to regulating a multitude of cellular processes.

The Rho Kinase (ROCK) Signaling Pathway

The RhoA/ROCK signaling cascade is initiated by the activation of RhoA, a process stimulated by various extracellular signals through G protein-coupled receptors (GPCRs). Activated GTP-bound RhoA then binds to and activates ROCK. The activated ROCK, in turn, phosphorylates several downstream substrates, leading to a variety of cellular responses. A key function of ROCK is the regulation of actin-myosin contractility. This is achieved through the phosphorylation and inactivation of myosin light chain phosphatase (MLCP), which leads to an increase in the phosphorylation of the myosin light chain (MLC) and subsequent smooth muscle contraction and stress fiber formation.

Caption: The Rho Kinase (ROCK) signaling pathway.

Potential Therapeutic Indications

Inhibition of the Rho kinase pathway has therapeutic potential in a wide array of diseases. The patent literature suggests that this compound, as a ROCK inhibitor, could be beneficial in the treatment of conditions characterized by increased smooth muscle contraction, cell proliferation, and migration.

| Therapeutic Area | Potential Indications |

| Cardiovascular Diseases | Hypertension, Angina Pectoris, Cerebral Vasospasm, Peripheral Circulatory Disorders |

| Oncology | Cancer (due to inhibition of cell proliferation and migration) |

| Urology | Erectile Dysfunction, Premature Birth |

| Ophthalmology | Glaucoma |

| Pulmonary Diseases | Asthma |

| Other | Inflammatory Diseases, Autoimmune Diseases, AIDS |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from (1-acetyl-7-methyl-1H-indazol-5-yl) acetate.[1]

Materials:

-

(1-acetyl-7-methyl-1H-indazol-5-yl) acetate

-

Methanol

-

Tetrahydrofuran (THF)

-

2N aqueous lithium hydroxide (LiOH) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve (1-acetyl-7-methyl-1H-indazol-5-yl) acetate in a 1:1 mixture of methanol and tetrahydrofuran.

-

To this solution, add a 2N aqueous solution of lithium hydroxide.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Quench the reaction by pouring a saturated aqueous solution of ammonium chloride into the reaction mixture.

-

The product, this compound, can then be isolated and purified using standard laboratory techniques such as extraction and chromatography.

In Vitro Rho Kinase (ROCK) Inhibition Assay

To determine the inhibitory potency of this compound against Rho kinase, a biochemical assay can be employed. The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Objective: To determine the IC₅₀ value of this compound against ROCK1 or ROCK2.

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme

-

Suitable kinase substrate (e.g., Long S6 Kinase Substrate Peptide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase reaction buffer

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

-

Reaction Setup: In a 384-well plate, add the ROCK enzyme, the kinase substrate, and the various concentrations of this compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination of Reaction: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable curve-fitting model.

Caption: Workflow for ROCK Inhibition Assay.

Quantitative Data

Conclusion

This compound is a promising compound with the potential to act as a Rho kinase inhibitor. This mechanism of action suggests a broad range of therapeutic applications, particularly in cardiovascular diseases, oncology, and urology. The provided synthesis and in vitro assay protocols offer a framework for further investigation into the pharmacological properties of this molecule. The determination of its specific inhibitory potency against ROCK isoforms and subsequent preclinical studies are critical next steps in evaluating its therapeutic potential.

References

Navigating the Landscape of Kinase Inhibition: A Technical Guide to the Indazole Scaffold

Disclaimer: Publicly available scientific literature and databases do not contain specific data on 7-Methyl-1H-indazol-5-ol as a kinase inhibitor. Therefore, this technical guide will focus on the broader, well-established class of indazole-based kinase inhibitors . The indazole core is a highly significant scaffold in the development of targeted therapies, and this guide will provide an in-depth overview of its role, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and research workflows for an audience of researchers, scientists, and drug development professionals.

Introduction: The Indazole Core - A Privileged Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The indazole core has emerged as a "privileged" heterocyclic scaffold in medicinal chemistry due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] This has led to the successful development and commercialization of several indazole-containing anticancer drugs, including Axitinib, Linifanib, Niraparib, and Pazopanib.[1][2]

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Researchers have successfully designed indazole derivatives that target a wide range of both tyrosine and serine/threonine kinases, demonstrating the broad applicability of this scaffold in cancer therapy and beyond.[1]

Chapter 1: Quantitative Analysis of Indazole-Based Kinase Inhibitors

The potency and selectivity of kinase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the in vitro inhibitory activities of various indazole derivatives against several important kinase targets, as reported in the scientific literature.

Table 1: Inhibitory Activity of Indazole Derivatives against Fibroblast Growth Factor Receptors (FGFR)

| Compound | Target Kinase | Enzymatic IC50 (nM) | Cellular Activity (IC50 in nM) |

| 7n | FGFR1 | 15.0 | 642.1 |

| 7r | FGFR1 | 2.9 | 40.5 |

| 9d | FGFR1 | 15.0 | 785.8 |

| 9u | FGFR1 | 3.3 | 468.2 |

| 22 | FGFR2 | 800 | - |

| 22 | FGFR3 | 4500 | - |

Data sourced from multiple studies on indazole-based FGFR inhibitors.[1][3][4]

Table 2: Inhibitory Activity of Indazole Derivatives against Polo-Like Kinase 4 (PLK4)

| Compound | Target Kinase | Enzymatic IC50 (nM) | Antiproliferative IC50 (µM) |

| C05 | PLK4 | < 0.1 | 0.948 (IMR-32), 0.979 (MCF-7), 1.679 (H460) |

| 62b | PLK4 | 29 | - |

| 62d | PLK4 | 2.4 | - |

| Axitinib | PLK4 | 6.5 | - |

| CFI-400437 | PLK4 | 0.6 | - |

| CFI-400945 | PLK4 | 2.8 | - |

| K17 | PLK4 | 0.3 | - |

Data compiled from various research articles on PLK4 inhibition by indazole compounds.[1][5][6][7]

Table 3: Inhibitory Activity of Indazole Derivatives against Pim Kinases

| Compound | Target Kinase | Enzymatic IC50 (nM) |

| 10 | Pim-1 | <1000 |

| 10 | Pim-3 | <1000 |

| 20 | Pim-1 | <1000 |

| 20 | Pim-3 | <1000 |

| 40 | pan-Pim | - |

Preliminary data on pyrrolo[2,3-g]indazole and azaindazole derivatives as Pim kinase inhibitors.[8][9][10]

Table 4: Inhibitory Activity of Indazole Derivatives against Hematopoietic Progenitor Kinase 1 (HPK1)

| Compound | Target Kinase | Enzymatic IC50 (nM) |

| 31 | HPK1 | 3.5 |

| F1 | HPK1 | 1.11 |

| M074-2865 | HPK1 | 2930 |

Data from studies on novel indazole and related scaffolds as HPK1 inhibitors for cancer immunotherapy.[11][12][13]

Chapter 2: Key Experimental Protocols for Kinase Inhibitor Evaluation

The development of a kinase inhibitor involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, mechanism of action, and therapeutic efficacy. The following sections provide detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa. The potency of an inhibitor is determined by its ability to spare ATP, resulting in a higher luminescent signal.

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

Test compound (indazole derivative)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test indazole compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

-

Assay Setup:

-

Add the kinase, substrate, and diluted inhibitor to the wells of the assay plate.

-

Include control wells: "no inhibitor" (positive control for kinase activity) and "no enzyme" (background control).

-

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Detection:

-

Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the light-generating reaction.

-

Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the background signal ("no enzyme" control) from all other readings.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[14]

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the effect of an indazole-based kinase inhibitor on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Indazole-based test compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the indazole inhibitor in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

-

Include a vehicle control (e.g., DMSO) and a "no cell" blank control.

-

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation:

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[15][17]

-

Western Blotting for Phosphorylation Analysis

This protocol provides a general method for detecting changes in the phosphorylation state of a target protein and downstream signaling molecules upon treatment with an indazole-based kinase inhibitor.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess kinase inhibition, phospho-specific antibodies are used to detect the phosphorylated form of the target protein. A decrease in the phosphorylation signal upon inhibitor treatment indicates target engagement and inhibition.

Materials:

-

Cancer cell line

-

Indazole-based test compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Using BSA instead of milk is often recommended for phospho-protein detection to reduce background.[19][20]

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane thoroughly with TBST.

-

Apply the chemiluminescent substrate (ECL) and capture the signal using an imaging system.

-

-

Stripping and Reprobing (Optional): The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein to serve as a loading control.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.[18][21]

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of an indazole-based kinase inhibitor in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the kinase inhibitor, and the effect on tumor growth is monitored over time. This provides an assessment of the compound's in vivo efficacy.

Materials:

-

Immunodeficient mice (e.g., nude or NOD/SCID)

-

Human cancer cell line

-

Indazole-based test compound formulated in a suitable vehicle

-

Vehicle control

-

Calipers

-

Dosing equipment (e.g., gavage needles, syringes)

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor formation.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Compound Administration:

-

Administer the indazole inhibitor to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage).

-

Administer the vehicle alone to the control group.

-

-

Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume [Volume = (Length x Width²)/2].

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Study Endpoint:

-

The study is typically terminated when tumors in the control group reach a maximum allowed size, or after a specific treatment duration.

-

At the endpoint, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

-

-

Data Analysis:

Chapter 3: Visualizing Kinase Signaling and Drug Discovery

Understanding the context of kinase inhibition within cellular signaling and the broader drug discovery process is crucial for researchers. The following diagrams, created using the DOT language for Graphviz, illustrate these concepts.

Generic Kinase Signaling Pathway

The diagram below illustrates a simplified, generic signal transduction pathway initiated by a receptor tyrosine kinase (RTK). Many indazole-based inhibitors target kinases within such pathways.

Kinase Inhibitor Drug Discovery Workflow

The following diagram outlines the typical workflow for the discovery and preclinical development of a novel kinase inhibitor, from initial concept to a candidate for clinical trials.

Conclusion

While specific data on this compound as a kinase inhibitor remains elusive, the broader class of indazole-containing molecules represents one of the most successful and versatile scaffolds in modern drug discovery. The ability of the indazole core to effectively interact with the ATP-binding site of a wide array of kinases has solidified its importance in the development of targeted therapies. The continued exploration of this "privileged" scaffold, through innovative medicinal chemistry and rigorous biological evaluation as outlined in this guide, promises to yield new and improved treatments for cancer and other kinase-driven diseases.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 22. benchchem.com [benchchem.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Indazole Binding: A Technical Guide Focused on 7-Methyl-1H-indazole-3-carboxamide

Disclaimer: Direct in silico modeling studies and binding data for 7-Methyl-1H-indazol-5-ol are not extensively available in public databases. This guide, therefore, utilizes the structurally related and more thoroughly investigated compound, 7-Methyl-1H-indazole-3-carboxamide , as a representative model to illustrate the principles and methodologies of in silico binding analysis for this class of molecules. The shared 7-methyl-1H-indazole scaffold provides a strong basis for predicting and analyzing potential protein-ligand interactions.

This technical whitepaper provides a comprehensive overview of the in silico methodologies used to predict and analyze the binding of 7-Methyl-1H-indazole-3-carboxamide to its putative protein targets. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Predicted Protein Targets of 7-Methyl-1H-indazole-3-carboxamide

In silico target prediction for 7-Methyl-1H-indazole-3-carboxamide has been performed using various computational tools that analyze its structural similarity to known ligands with established biological activities.[1] These predictions suggest a range of potential protein targets, with a notable convergence on kinases and G-protein coupled receptors (GPCRs).[1] The following table summarizes the high-priority predicted targets.

| Target Class | Predicted Protein Target | Prediction Confidence | Potential Therapeutic Area |

| Kinases | p21-activated kinase 1 (PAK1) | High | Oncology, Anti-inflammatory |

| Bromodomain-containing protein 4 (BRD4) | Moderate | Oncology, Epigenetics | |

| Cyclin-dependent kinases (CDKs) | Moderate | Oncology | |

| GPCRs | Serotonin Receptors (e.g., 5-HT2A, 5-HT3) | Moderate | Neurology, Psychiatry |

| Cannabinoid Receptor 1 (CB1) | Low to Moderate | Neurology, Pain Management | |

| Cannabinoid Receptor 2 (CB2) | Low to Moderate | Immunology, Anti-inflammatory | |

| Enzymes | HIV Protease | Low | Antiviral |

| Protein Kinase C (PKC) | Low | Signal Transduction |

In Silico Modeling: Experimental Protocols

A systematic in silico workflow is crucial for predicting and analyzing the binding of small molecules like 7-Methyl-1H-indazole-3-carboxamide to their protein targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][3][4][5][6]

Objective: To predict the binding mode and estimate the binding affinity of 7-Methyl-1H-indazole-3-carboxamide to its predicted protein targets.

Methodology:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-solvents, and any non-essential ligands from the PDB file.

-

Add hydrogen atoms to the protein structure, which are often missing in crystallographic files.

-

Assign partial charges to the protein atoms using a force field (e.g., AMBER, CHARMM).

-

Energy minimize the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of 7-Methyl-1H-indazole-3-carboxamide using molecular modeling software.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD.

-

Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Perform the docking simulation to generate a series of possible binding poses for the ligand.

-

-

Analysis of Results:

-

Rank the generated poses based on their docking scores, which estimate the binding free energy.

-

Visualize the top-ranked poses to analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Experimental Validation Protocols

In silico predictions must be validated through experimental assays to confirm the biological activity.

In Vitro Kinase Assay (for PAK1 and CDKs)

This assay determines the inhibitory activity of a compound against a specific kinase.[1]

Objective: To quantify the inhibitory potency of 7-Methyl-1H-indazole-3-carboxamide against predicted kinase targets like PAK1.

Methodology:

-

Reagents: Recombinant human kinase (e.g., PAK1), substrate peptide, ATP, 7-Methyl-1H-indazole-3-carboxamide (dissolved in DMSO), and kinase assay buffer.[1]

-

Procedure: a. Prepare serial dilutions of 7-Methyl-1H-indazole-3-carboxamide in the assay buffer. b. In a 96-well plate, add the kinase and the test compound. Incubate for a specified period (e.g., 15 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. d. Allow the reaction to proceed for a defined time at a controlled temperature. e. Stop the reaction and measure the kinase activity, typically by quantifying the amount of phosphorylated substrate or consumed ATP.

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method to verify target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.[7]

Objective: To confirm that 7-Methyl-1H-indazole-3-carboxamide binds to its intended target protein within intact cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line overexpressing the target protein) to near confluency.

-

Treat the cells with 7-Methyl-1H-indazole-3-carboxamide or a vehicle control (DMSO) for a specified time.

-

-

Heating Step:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the aliquots to a range of different temperatures.

-

-

Protein Extraction and Analysis:

-

Lyse the cells to release the soluble proteins.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

-

Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: A simplified diagram of the PAK1 signaling pathway, a potential target.

Caption: A generalized workflow for in silico target prediction and experimental validation.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Profile of 7-Methyl-1H-indazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 7-Methyl-1H-indazol-5-ol and outlines detailed experimental protocols for their acquisition. The information is intended to support research, development, and quality control activities involving this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related indazole derivatives and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11-13 | br s | - | N1-H |

| ~9.0-10.0 | br s | - | O5-H |

| ~7.8-8.0 | s | - | H3 |